molecular formula C13H16F3NO3S2 B2719679 N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1448070-51-6

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2719679
CAS No.: 1448070-51-6
M. Wt: 355.39
InChI Key: OCOBMCMQZJECGX-UHFFFAOYSA-N
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Description

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxytetrahydrothiophene ring, a trifluoromethyl group, and a benzenesulfonamide moiety, which collectively contribute to its distinctive properties.

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Future Directions

Thiophene derivatives, such as this compound, have been found to have a wide range of therapeutic properties, attracting great interest in both industry and academia . Therefore, future research could focus on exploring the potential applications of this compound in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the sulfonamide formation, which can be accomplished by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxytetrahydrothiophene ring may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(methyl)benzenesulfonamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(chloromethyl)benzenesulfonamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(bromomethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S2/c1-20-12(6-7-21-9-12)8-17-22(18,19)11-4-2-10(3-5-11)13(14,15)16/h2-5,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOBMCMQZJECGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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